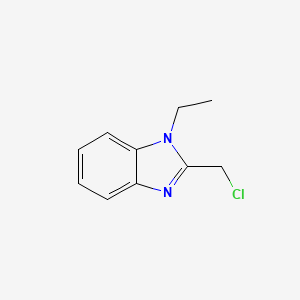

1H-苯并咪唑,2-(氯甲基)-1-乙基-

描述

The compound "1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is part of a class of compounds that have been extensively studied due to their diverse range of biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of activated aromatic dihalides and coupling reactions. For instance, polymers containing benzimidazole units have been synthesized through N-C coupling reactions, similar to those used for poly(aryl ether)s and poly(benzimidazole sulfone)s . Additionally, the synthesis of specific benzimidazole derivatives, such as ethyl 1-cyclopropyl-5-flu

科学研究应用

合成和表征

2-(氯甲基)-1H-苯并咪唑及其衍生物因其合成、结构表征和应用而受到积极的研究。Salahuddin 等人 (2017) 详细阐述了带有 1H-苯并咪唑衍生物的 1,3,4-恶二唑的合成,展示了它们在抗菌活性中的潜力。该研究重点介绍了反应过程和某些合成化合物对各种微生物菌株(包括大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉)的有效抗菌特性 (Salahuddin 等人,2017).

抗菌活性

Ruchita A. Patil 等人 (2016) 合成了新型 2-氯甲基-1-H-苯并咪唑衍生物,并筛选了它们的抗菌活性。该研究重点介绍了使用平板法评估对金黄色葡萄球菌的抗菌潜力的方法 (Ruchita A. Patil 等人,2016)。同样,C. Mahalakshmi 和 V. Chidambaranathan (2015) 制备了 2-氯甲基-1H-苯并咪唑衍生物,并评估了它们的体外抗菌活性,证实了该化合物对各种细菌菌株的潜力 (C. Mahalakshmi 和 V. Chidambaranathan,2015).

晶体结构分析

苯并咪唑衍生物的晶体结构一直是人们感兴趣的课题。S. Ozbey 等人 (2001) 对 1-环丙基-2-乙基-5-氟-6-(4-甲基哌嗪-1-基)-1H-苯并咪唑的晶体结构进行了广泛的研究。这项研究深入了解了分子构象和键长,为理解此类化合物的结构方面做出了重大贡献 (S. Ozbey 等人,2001).

抗病毒活性

苯并咪唑衍生物的抗病毒潜力已在各种研究中得到探索。Laura Garuti 等人 (1982) 合成了一系列 1-(羟烷基)-1H-苯并咪唑,并筛选了它们对单纯疱疹病毒和脊髓灰质炎病毒的活性,突出了特定化合物的显着抗病毒活性 (Laura Garuti 等人,1982).

作用机制

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure. They have been found to possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

Mode of Action

The exact mode of action can vary depending on the specific benzimidazole derivative and its target. For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt protein synthesis, or interfere with cell division .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of certain proteins or nucleic acids, disrupt cellular metabolism, or induce apoptosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure. Some are well absorbed and extensively metabolized, while others may be poorly absorbed and excreted largely unchanged .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include inhibition of cell growth, induction of cell death, disruption of cellular structures, and alteration of cellular functions .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .

属性

IUPAC Name |

2-(chloromethyl)-1-ethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOCULQAUYHTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)